molecular formula C20H16N2O4 B11950523 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide CAS No. 853351-49-2

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide

Cat. No.: B11950523
CAS No.: 853351-49-2
M. Wt: 348.4 g/mol
InChI Key: NTWVAEJOKCPMIF-ZRDIBKRKSA-N
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Description

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is an organic compound that features a furan ring substituted with a nitrophenyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Nitration: The furan ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between the nitrated furan derivative and o-toluidine in the presence of acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acrylamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, methanol

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: 3-(5-(3-Aminophenyl)furan-2-yl)-N-(o-tolyl)acrylamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-(5-(3-Nitrophenyl)furan-2-yl)acrylic acid

Scientific Research Applications

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers to modify their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
  • 3-(5-(3-Nitrophenyl)thiophene-2-yl)-N-(o-tolyl)acrylamide
  • 3-(5-(3-Nitrophenyl)pyrrole-2-yl)-N-(o-tolyl)acrylamide

Uniqueness

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings. This uniqueness can influence its reactivity and interactions in various applications.

Properties

CAS No.

853351-49-2

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16N2O4/c1-14-5-2-3-8-18(14)21-20(23)12-10-17-9-11-19(26-17)15-6-4-7-16(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+

InChI Key

NTWVAEJOKCPMIF-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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